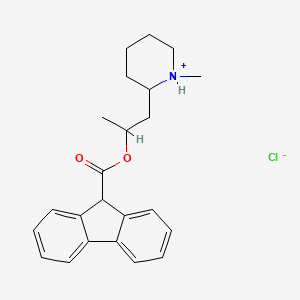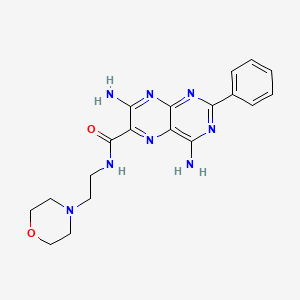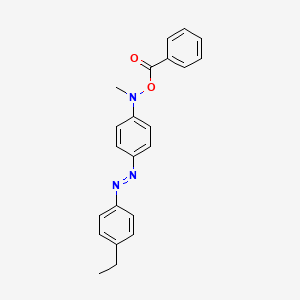
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci)
Descripción general
Descripción
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) is a complex organic compound characterized by its unique structural elements and functional groups The compound’s intrinsic properties arise from its precise arrangement of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis. It typically starts with a precursor molecule that undergoes various chemical transformations including alkylation, esterification, and oxidation.
For instance, one synthetic route might involve the initial reaction of a phosphorus-containing compound with an alcohol in the presence of a catalyst to form the desired phosphaundecan structure. The subsequent steps might involve acetylation to introduce the acetyloxy group, followed by hydroxylation and further oxidation to form the complete structure.
Industrial Production Methods
Industrial production of 3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) might use more scalable and efficient processes, potentially leveraging continuous flow reactors to ensure high yields and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound is susceptible to oxidation reactions, particularly at the hydroxyl and aminium functional groups, potentially leading to the formation of oxides and nitrates.
Reduction: : The phosphaundecan core can undergo reduction reactions to form phosphines and other reduced phosphorus compounds.
Substitution: : Functional groups in the molecule, such as the acetyloxy group, can be replaced via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl halides. Reaction conditions vary, often requiring specific solvents and temperatures to facilitate the desired transformations.
Major Products Formed
Major products include various oxides and reduced forms of the compound, as well as substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5,9-Trioxa-4-phosphaundecan-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,inner salt,4-oxide(9ci) finds applications across multiple fields:
Chemistry: : Used as a reagent or catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, influencing cellular processes due to its unique structure.
Medicine: : Explored for therapeutic applications, including potential use as a drug or in drug delivery systems.
Industry: : Utilized in the manufacture of advanced materials and specialty chemicals due to its reactivity and functional properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It might engage in covalent bonding with proteins or nucleic acids, disrupting or modifying biological pathways. Its reactivity is driven by its functional groups, particularly the acetyloxy and hydroxyl groups, which participate in various chemical interactions.
Comparación Con Compuestos Similares
Compared to other similar compounds:
3,5,9-Trioxa-4-phosphaundecan derivatives: : Differ in their functional groups which impact their reactivity and application.
4-phosphaundecane analogs: : Share a common backbone but have different functional groups and, therefore, different chemical and biological properties.
Similar compounds include:
3,5,9-Trioxa-4-phosphaundecan-1-aminium derivatives
Phosphonic acid esters
Hydroxyphosphine compounds
Propiedades
IUPAC Name |
2,3-diacetyloxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO8P/c1-10(14)18-8-12(21-11(2)15)9-20-22(16,17)19-7-6-13(3,4)5/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIIOYXDWTTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109009 | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50314-34-6 | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50314-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphaundecan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)




![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)






